Physicochemical Property Benchmarking Against Close Analog
The compound's physicochemical profile differs from its closest documented analog by a single functional group substitution. The target compound (CAS 1692551-25-9) has a 3-hydroxy group on the piperidine, whereas a synthetic precursor or alternative scaffold, (3-(hydroxymethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (CAS 1988896-51-0), contains a 3-hydroxymethyl group. This results in a molecular weight difference of 14.03 Da (223.27 vs. 237.30 g/mol) and an additional rotatable bond . The 3-hydroxy group is also expected to confer lower lipophilicity (cLogP) and reduced steric bulk compared to the 3-hydroxymethyl variant, which can impact membrane permeability and CYP450 metabolism .
| Evidence Dimension | Molecular Properties |
|---|---|
| Target Compound Data | MW: 223.27 g/mol; HBD: 1; HBA: 3; Rotatable bonds: 2; tPSA: 55.6 Ų |
| Comparator Or Baseline | 3-hydroxymethyl analog (CAS 1988896-51-0): MW: 237.30 g/mol; HBD: 1; HBA: 3; Rotatable bonds: 3 |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔRotatable Bonds = -1 |
| Conditions | In silico calculated properties (PubChem/ChemSpider) |
Why This Matters
A lower molecular weight and reduced rotatable bond count are associated with higher ligand efficiency and potential for improved oral bioavailability, making this scaffold a potentially more drug-like starting point.
